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Compound of Interest

Compound Name: Methyl 2-Chloro-4-iodobenzoate

Cat. No.: B175114 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction
Methyl 2-chloro-4-iodobenzoate is a halogenated aromatic ester that has emerged as a

crucial building block in organic synthesis. Its unique substitution pattern, featuring a sterically

accessible iodine atom for cross-coupling reactions and a chemically distinct chlorine atom,

makes it a highly versatile intermediate for the construction of complex molecular architectures.

This guide provides a comprehensive overview of its synthesis, key reactions, and applications,

with a particular focus on its role in the development of novel pharmaceutical agents.

Physicochemical Properties
Methyl 2-chloro-4-iodobenzoate is a white to off-white crystalline solid. A summary of its key

physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of Methyl 2-chloro-4-iodobenzoate
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Property Value

CAS Number 156573-32-9

Molecular Formula C₈H₆ClIO₂

Molecular Weight 296.49 g/mol

Melting Point 112-116 °C

Boiling Point 308.7 ± 27.0 °C

Appearance White to off-white crystalline solid

Synthesis of Methyl 2-chloro-4-iodobenzoate
The synthesis of Methyl 2-chloro-4-iodobenzoate is typically achieved through a two-step

process involving the Sandmeyer reaction to introduce the chloro and iodo substituents,

followed by an esterification reaction. A plausible synthetic pathway is outlined below.

Step 1: Synthesis of 2-Chloro-4-iodobenzoic Acid
A common starting material for the synthesis of the corresponding benzoic acid is an

appropriately substituted aniline. For instance, 2-chloro-4-iodoaniline can be converted to 2-

chloro-4-iodobenzoic acid via a Sandmeyer-type reaction. This involves diazotization of the

amino group followed by cyanation and subsequent hydrolysis of the nitrile.

Experimental Protocol: Synthesis of 2-Chloro-4-iodobenzoic Acid (General Procedure)

Diazotization: 2-Chloro-4-iodoaniline is dissolved in an aqueous acidic solution (e.g.,

HCl/H₂SO₄) and cooled to 0-5 °C. An aqueous solution of sodium nitrite is added dropwise

while maintaining the low temperature to form the corresponding diazonium salt.

Cyanation (Sandmeyer Reaction): The freshly prepared diazonium salt solution is then

added to a solution of copper(I) cyanide. This results in the displacement of the diazonium

group with a nitrile group.

Hydrolysis: The resulting 2-chloro-4-iodobenzonitrile is hydrolyzed to 2-chloro-4-iodobenzoic

acid, typically by heating with a strong acid (e.g., sulfuric acid) or base (e.g., sodium
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hydroxide).

Step 2: Esterification to Methyl 2-chloro-4-iodobenzoate
The final step is the esterification of 2-chloro-4-iodobenzoic acid with methanol. The Fischer

esterification is a widely used and efficient method for this transformation.[1]

Experimental Protocol: Fischer Esterification of 2-Chloro-4-iodobenzoic Acid

2-Chloro-4-iodobenzoic acid is dissolved in an excess of methanol, which acts as both the

solvent and the reagent.

A catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic

acid, is added to the solution.

The reaction mixture is heated under reflux for several hours until the reaction is complete

(monitored by TLC or LC-MS).

After cooling, the excess methanol is removed under reduced pressure.

The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with a

saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by

washing with brine.

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is

evaporated to yield the crude product.

Purification is typically achieved by recrystallization or column chromatography to afford pure

Methyl 2-chloro-4-iodobenzoate.

2-Chloro-4-iodoaniline Diazotization
(NaNO₂, HCl/H₂SO₄, 0-5 °C)

Sandmeyer Reaction
(CuCN)

Hydrolysis
(H⁺ or OH⁻, Heat) 2-Chloro-4-iodobenzoic Acid Fischer Esterification

(Methanol, H⁺ catalyst, Reflux) Methyl 2-chloro-4-iodobenzoate

Click to download full resolution via product page

Caption: Synthetic workflow for Methyl 2-chloro-4-iodobenzoate.
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Applications in Organic Synthesis
The presence of both chloro and iodo substituents on the aromatic ring of Methyl 2-chloro-4-
iodobenzoate allows for selective functionalization through various cross-coupling reactions.

The carbon-iodine bond is significantly more reactive than the carbon-chlorine bond in

palladium-catalyzed reactions, enabling regioselective modifications at the 4-position.

Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds

between an organoboron compound and an organic halide. Methyl 2-chloro-4-iodobenzoate
can readily participate in this reaction at the iodine-bearing position.[2]

Experimental Protocol: Suzuki-Miyaura Coupling of Methyl 2-chloro-4-iodobenzoate (General

Procedure)

In a reaction vessel, Methyl 2-chloro-4-iodobenzoate (1.0 equiv.), an arylboronic acid (1.1-

1.5 equiv.), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 equiv.) are combined.

A palladium catalyst, such as Pd(PPh₃)₄ (1-5 mol%) or a combination of a palladium source

(e.g., Pd(OAc)₂) and a ligand (e.g., SPhos, XPhos), is added.

The vessel is purged with an inert gas (e.g., argon or nitrogen), and a degassed solvent

system (e.g., toluene/ethanol/water, dioxane/water, or DMF) is added.

The reaction mixture is heated with stirring (typically between 80-120 °C) until the starting

material is consumed.

After cooling, the reaction mixture is diluted with water and extracted with an organic solvent.

The combined organic layers are washed, dried, and concentrated.

The product is purified by column chromatography.

Table 2: Representative Suzuki-Miyaura Coupling Reactions of Aryl Iodides
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Aryl
Iodide

Boronic
Acid

Catalyst Base Solvent Temp (°C) Yield (%)

Ethyl 4-

iodobenzo

ate

Phenylboro

nic acid
Pd(PPh₃)₄ K₂CO₃

Toluene/Et

hanol/Wate

r

80 95

Ethyl 4-

iodobenzo

ate

4-

Methoxyph

enylboronic

acid

Pd(PPh₃)₄ K₂CO₃

Toluene/Et

hanol/Wate

r

80 93

Ethyl 4-

iodobenzo

ate

4-

(Trifluorom

ethyl)phen

ylboronic

acid

Pd(PPh₃)₄ K₂CO₃

Toluene/Et

hanol/Wate

r

80 88

Note: Data for the closely related Ethyl 4-iodobenzoate is provided to illustrate typical reaction

conditions and yields.[3]

Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal

alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. Methyl 2-
chloro-4-iodobenzoate is an excellent substrate for this transformation.[4]

Experimental Protocol: Sonogashira Coupling of Methyl 2-chloro-4-iodobenzoate (General

Procedure)

Methyl 2-chloro-4-iodobenzoate (1.0 equiv.), a terminal alkyne (1.1-1.5 equiv.), a palladium

catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-10 mol%)

are added to a reaction flask.

A suitable solvent (e.g., THF, DMF, or toluene) and a base (e.g., triethylamine or

diisopropylamine) are added.
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The reaction is stirred under an inert atmosphere at room temperature or with gentle heating

until completion.

The reaction mixture is filtered to remove the amine salt, and the filtrate is concentrated.

The residue is purified by column chromatography to yield the coupled product.

Heck Reaction
The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a

substituted alkene. The high reactivity of the C-I bond in Methyl 2-chloro-4-iodobenzoate
makes it a suitable substrate for this reaction.[5]

Experimental Protocol: Heck Reaction of Methyl 2-chloro-4-iodobenzoate (General

Procedure)

Methyl 2-chloro-4-iodobenzoate (1.0 equiv.), an alkene (e.g., styrene or an acrylate, 1.1-

1.5 equiv.), a palladium source (e.g., Pd(OAc)₂ or Pd₂ (dba)₃, 1-5 mol%), and a phosphine

ligand (e.g., P(o-tolyl)₃ or P(t-Bu)₃) are combined in a reaction vessel.

A base (e.g., triethylamine, K₂CO₃, or Cs₂CO₃) and a solvent (e.g., DMF, NMP, or dioxane)

are added.

The mixture is heated under an inert atmosphere (typically 80-140 °C) until the reaction is

complete.

After cooling, the mixture is diluted with water and extracted with an organic solvent.

The organic layer is washed, dried, and concentrated, and the product is purified by column

chromatography.
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Caption: Key cross-coupling reactions of Methyl 2-chloro-4-iodobenzoate.

Role in Drug Development
Halogenated intermediates like Methyl 2-chloro-4-iodobenzoate are invaluable in medicinal

chemistry and the synthesis of active pharmaceutical ingredients (APIs).[6] The ability to

selectively introduce different functionalities via cross-coupling reactions allows for the rapid

generation of diverse compound libraries for lead optimization. The chloro and ester moieties

provide additional handles for further synthetic transformations, enabling the construction of

complex drug molecules.

While specific examples of marketed drugs that directly utilize Methyl 2-chloro-4-
iodobenzoate as a starting material are not readily available in the public domain, its structural

motifs are present in numerous biologically active compounds. The 2-chloro-4-substituted

benzoic acid framework is a key feature in various therapeutic agents, and this intermediate

represents a strategic precursor for their synthesis.

Conclusion
Methyl 2-chloro-4-iodobenzoate is a highly valuable and versatile chemical intermediate with

significant applications in organic synthesis. Its differential reactivity at the chloro and iodo

positions provides a powerful tool for the regioselective construction of complex aromatic
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compounds. The accessibility of this intermediate and its utility in key cross-coupling reactions

make it an important building block for researchers in academia and industry, particularly in the

field of drug discovery and development. The detailed protocols and data presented in this

guide serve as a valuable resource for scientists and professionals working with this important

synthetic precursor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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